molecular formula C9H9FO3 B12331509 Benzenepropanoic acid, 3-fluoro-5-hydroxy-

Benzenepropanoic acid, 3-fluoro-5-hydroxy-

Cat. No.: B12331509
M. Wt: 184.16 g/mol
InChI Key: IWUZAWPNMQNWBR-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 3-fluoro-5-hydroxy- is an organic compound characterized by the presence of a benzene ring substituted with a fluorine atom and a hydroxyl group, along with a propanoic acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, 3-fluoro-5-hydroxy- typically involves the introduction of the fluorine and hydroxyl groups onto the benzene ring, followed by the addition of the propanoic acid side chain. One common method involves the use of fluorinated benzene derivatives as starting materials, which are then subjected to hydroxylation reactions under controlled conditions. The propanoic acid side chain can be introduced through various organic synthesis techniques, including Friedel-Crafts acylation.

Industrial Production Methods

Industrial production of Benzenepropanoic acid, 3-fluoro-5-hydroxy- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, 3-fluoro-5-hydroxy- undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxylic acid group may produce alcohols.

Scientific Research Applications

Benzenepropanoic acid, 3-fluoro-5-hydroxy- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 3-fluoro-5-hydroxy- involves its interaction with specific molecular targets and pathways. The fluorine and hydroxyl groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may exert its effects through various pathways, including enzyme inhibition or activation, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzenepropanoic acid, 3-bromo-5-fluoro-α-hydroxy-
  • Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-

Uniqueness

Benzenepropanoic acid, 3-fluoro-5-hydroxy- is unique due to the presence of both fluorine and hydroxyl groups on the benzene ring, which imparts distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

IUPAC Name

3-(3-fluoro-5-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H9FO3/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h3-5,11H,1-2H2,(H,12,13)

InChI Key

IWUZAWPNMQNWBR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1O)F)CCC(=O)O

Origin of Product

United States

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